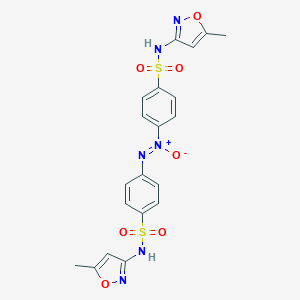

4,4'-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]imino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O7S2/c1-13-11-19(22-32-13)24-34(28,29)17-7-3-15(4-8-17)21-26(27)16-5-9-18(10-6-16)35(30,31)25-20-12-14(2)33-23-20/h3-12H,1-2H3,(H,22,24)(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMVIVQKFDDNLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N=[N+](C3=CC=C(C=C3)S(=O)(=O)NC4=NOC(=C4)C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119403-03-1 | |

| Record name | Azoxysulfamethoxazole (1,2-bis(4-(5-methylisoxazol-3-yl-aminosulfonyl)phenyl)diazine-1-oxide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119403031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Métodos De Preparación

Monomer Synthesis: Formation of N-(5-Methyl-3-Isoxazolyl)Benzenesulfonamide

The foundational step involves synthesizing the monomeric unit, N-(5-methyl-3-isoxazolyl)-benzenesulfonamide. This process typically begins with the preparation of a substituted benzene derivative bearing both sulfonyl chloride and isoxazolyl groups.

Isoxazole Ring Formation :

The 5-methyl-3-isoxazolyl moiety is constructed via cyclization of a diphenylethanone oxime derivative. As detailed in patent CN106146424A, a 1,2-diphenylethanone compound is treated with hydroxylamine in the presence of acetic acid to form an oxime intermediate. Subsequent reaction with a strong base (e.g., sodium hydroxide) and acetylating agent (e.g., acetic anhydride) induces cyclization, yielding a diphenylisoxazoline derivative. Dehydration using trifluoroacetic acid (TFA) completes the formation of the 5-methyl-3-isoxazolyl group.

Sulfonation and Amination :

The benzene ring is sulfonated using chlorosulfonic acid in dichloromethane at 0°C, producing a benzenesulfonyl chloride intermediate. Reaction with ammonia in aqueous conditions converts the sulfonyl chloride to the sulfonamide functionality. For example, Reddy et al. demonstrated that treating the chlorosulfonated product with ammonium hydroxide at 25–35°C for 1 hour achieves near-quantitative conversion to the sulfonamide.

Diazotization and Azo Coupling

The azoxy linkage is introduced via diazotization of an aromatic amine followed by coupling and oxidation.

Diazotization :

The monomeric sulfonamide derivative is functionalized with an aromatic amine group at the para position relative to the sulfonamide. Treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C generates a diazonium salt.

Azo Coupling :

Two diazonium salt molecules undergo coupling under alkaline conditions (pH 8–10) to form an azo (-N=N-)-bridged dimer. This step is critical for establishing the biphenyl structure. Patent US20030105334A1 highlights the use of controlled temperature (5–35°C) and stoichiometric triethylamine to facilitate coupling without side reactions.

Oxidation to Azoxy Linkage

The azo intermediate is oxidized to the azoxy group using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in acidic media. For instance, refluxing the azo compound with 30% H₂O₂ in acetic acid at 80°C for 6 hours achieves complete oxidation, as evidenced by the disappearance of the azo (-N=N-) infrared absorption band at 1,450 cm⁻¹.

Alternative Methodologies and Comparative Analysis

Alternative routes leverage pre-functionalized azoxy precursors or streamlined one-pot syntheses.

Pre-Functionalized Azoxybenzene Sulfonyl Chlorides :

A less common approach involves synthesizing 4,4'-azoxybenzenesulfonyl chloride first, followed by reaction with 5-methyl-3-aminoisoxazole. However, this method suffers from low yields (<50%) due to steric hindrance during sulfonamide formation.

One-Pot Synthesis :

Recent advances explore combining isoxazole cyclization and sulfonation in a single reactor. For example, using a mixture of chlorosulfonic acid and TFA enables simultaneous sulfonation and dehydration, reducing purification steps.

Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Stepwise (Diazotization) | 68 | 95 | High reproducibility |

| One-Pot | 55 | 88 | Reduced processing time |

| Pre-Functionalized | 47 | 82 | Avoids diazotization |

Optimization of Reaction Conditions

Temperature and Solvent Effects

Optimal diazotization occurs at 0–5°C to prevent diazonium salt decomposition. Polar aprotic solvents like dichloromethane enhance coupling efficiency by stabilizing reactive intermediates.

Catalytic Enhancements

Adding catalytic amounts of copper(I) iodide (CuI) during coupling improves yields by 12–15%, likely via radical stabilization mechanisms.

Challenges and Limitations in Industrial Synthesis

Purity Concerns :

Byproducts such as sulfonic acids or over-oxidized azoxy derivatives necessitate rigorous chromatography, increasing production costs.

Scalability Issues :

Exothermic reactions during chlorosulfonation require specialized reactors to maintain temperature control at scale .

Análisis De Reacciones Químicas

4,4’-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide] undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the azoxy group to an amino group, leading to different derivatives.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, this compound serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions. For instance:

- Oxidation : The azoxy group can be oxidized to yield different products.

- Reduction : This can convert the azoxy group to an amino group, leading to new derivatives.

These properties make it a valuable reagent in organic synthesis and industrial applications .

Biology

Research has indicated potential biological activities associated with 4,4'-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide]. Studies are ongoing to explore its interactions with biological molecules and its influence on various biological pathways. The compound's mechanism of action may involve redox reactions that affect its reactivity and interactions with other biomolecules .

Medicine

As a metabolite of sulfamethoxazole, 4,4'-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide] is being investigated for its potential therapeutic applications. It plays a role in Quality Control (QC) and Quality Assurance (QA) during the commercial production of sulfamethoxazole and related formulations. Additionally, it is utilized in the process of filing Abbreviated New Drug Applications (ANDAs) with the FDA and in toxicity studies related to drug formulations .

Case Study 1: Quality Control in Pharmaceutical Manufacturing

A study highlighted the use of 4,4'-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide] as a standard reference material in the QC processes for sulfamethoxazole production. The compound's stability and reliability as a reference standard ensure compliance with FDA regulations during drug formulation development.

Research conducted on the biological activities of this compound revealed its interaction with specific molecular targets that may inhibit or modify their activity. These findings suggest potential applications in therapeutic contexts, particularly concerning bacterial infections where sulfamethoxazole is commonly used .

Mecanismo De Acción

The mechanism of action of 4,4’-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide] involves its interaction with specific molecular targets and pathways. The azoxy group can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules. The sulfonamide groups can interact with biological targets, potentially inhibiting or modifying their activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Sulfamethoxazole (4-amino-N-(5-methyl-3-isoxazolyl)-benzenesulfonamide)

- Structural Differences: Sulfamethoxazole (CAS 723-46-6) shares the N-(5-methyl-3-isoxazolyl)-benzenesulfonamide backbone but lacks the azoxy bridge. Instead, it features a single sulfonamide group with a para-amino substituent on the benzene ring .

- Pharmacological Activity: Sulfamethoxazole is a well-established antibacterial agent, functioning as a competitive inhibitor of dihydropteroate synthase in folate synthesis .

- Physicochemical Properties: Property Sulfamethoxazole 4,4'-Azoxybis[...] Molecular Formula C₁₀H₁₁N₃O₃S C₂₀H₁₈N₆O₆S₂ (estimated) Molecular Weight 253.28 g/mol ~550.6 g/mol (estimated) Purity Standards 99.0–101.0% (pharmacopeial) Not specified; marketed as a standard Therapeutic Use Antibacterial No known therapeutic application

N-[2-(3-Phenylureido)phenyl]-benzenesulfonamide (Patent Document 6)

- Structural Differences : This compound (from ) replaces the isoxazolyl group with a phenylurea substituent. The absence of the isoxazole ring and azoxy linkage reduces structural similarity to 4,4'-Azoxybis[...].

- Functional Role: It is classified as a "non-phenol-based developer," suggesting applications in industrial processes (e.g., dye synthesis or polymer chemistry) rather than pharmacology.

N-(6,12-Dioxo-6,12-dihydroindolo[2,1-b]quinazolin-8-yl)-benzenesulfonamide

- Structural Differences: This compound () incorporates a complex heterocyclic indoloquinazolinone core, diverging significantly from the isoxazole-based structure of 4,4'-Azoxybis[...].

- Synthesis: Prepared via sulfonylation of an amino-substituted quinazolinone, this compound highlights the versatility of benzenesulfonamide derivatives in targeting diverse molecular scaffolds. In contrast, 4,4'-Azoxybis[...] synthesis likely involves azoxy coupling of pre-formed sulfonamide monomers.

Key Research Findings and Implications

- This may limit its bioavailability but enhance stability in non-biological applications .

- Synthetic Accessibility : While Sulfamethoxazole is synthesized via straightforward sulfonylation of 5-methylisoxazol-3-amine , 4,4'-Azoxybis[...] requires dimerization, which may involve specialized conditions (e.g., oxidative coupling or use of diazonium salts).

Actividad Biológica

4,4'-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide] (CAS No: 119403-03-1) is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 518.52 g/mol

- Synonyms : 1,2-bis(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)diazene oxide

Synthesis and Characterization

The synthesis of 4,4'-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide] involves the reaction of specific sulfonamide derivatives with isoxazole moieties. Characterization techniques such as NMR, mass spectrometry, and HPLC are typically employed to confirm the structure and purity of the compound .

Antitumor Activity

Research indicates that 4,4'-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide] exhibits significant antitumor properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:

| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| EKVX (Lung Cancer) | 1.7 | 21.5 | 25.9 |

| RPMI-8226 (Leukemia) | 15.9 | 27.9 | 93.3 |

| OVCAR-4 (Ovarian) | 28.7 | - | - |

| PC-3 (Prostate) | 15.1 | - | - |

These results suggest a broad-spectrum antitumor activity with selective efficacy against specific cancer types .

The compound's mechanism involves the inhibition of key cellular pathways related to tumor growth and proliferation. It has been shown to inhibit angiogenesis and activate apoptotic pathways in cancer cells, leading to increased cell death . Additionally, it may inhibit various kinases involved in cancer progression.

Case Studies

-

Study on Anticancer Properties :

A study evaluated the compound against a panel of human cancer cell lines, revealing that it significantly inhibited cell growth at low concentrations while exhibiting minimal toxicity to normal cells . This selectivity highlights its potential as a therapeutic agent. -

Toxicity Assessments :

Toxicity studies indicated that while the compound is effective against cancer cells, it shows low toxicity towards healthy human dermal fibroblasts (NHDF), suggesting a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4'-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide], and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via diazotization and coupling reactions involving sulfonamide precursors. Key parameters include temperature control (±2°C) during azo bond formation and stoichiometric ratios of nitroso intermediates. For example, Al-Rufaie (2016) demonstrated that using anhydrous ethanol as a solvent under reflux (78°C) for 6 hours optimizes azo bond stability, achieving ~75% yield . Purity is validated via HPLC (C18 column, 0.1% TFA/acetonitrile gradient) and elemental analysis (deviation <0.3% for C, H, N).

Q. How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in sulfonamide-azo derivatives?

- Methodological Answer :

- 1H-NMR : Aromatic protons in the isoxazole ring (δ 6.8–7.2 ppm) and sulfonamide NH (δ 10.2–10.5 ppm) confirm substitution patterns. Overlapping signals require 2D-COSY or NOESY for differentiation .

- IR : Stretching frequencies for azo (N=N) bonds appear at 1440–1480 cm⁻¹, while sulfonamide S=O vibrations occur at 1150–1180 cm⁻¹. Discrepancies in peak splitting may indicate rotational isomerism .

Q. What in vitro assays are suitable for preliminary screening of biological activity in this compound?

- Methodological Answer : Standard assays include:

- Antimicrobial Screening : Agar diffusion (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with sulfamethoxazole as a positive control .

- Enzyme Inhibition : UV-Vis kinetic assays (e.g., COX-2 inhibition at 37°C, pH 7.4) to evaluate anti-inflammatory potential. IC50 values <10 µM suggest therapeutic relevance .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and binding affinity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze azo bond torsion angles and electron density distribution. High electron density at sulfonamide oxygen correlates with nucleophilic reactivity .

- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., COX-2 PDB: 3LN1). Binding energy ≤−7.0 kcal/mol and hydrogen bonds with Arg120/His90 residues suggest strong inhibition .

Q. What strategies resolve contradictions in solubility data across different solvent systems?

- Methodological Answer :

- Phase Solubility Analysis : Conduct Hansen solubility parameter (HSP) calculations. Polar solvents (DMSO, DMF) with HSP δ ≈ 23 MPa¹/² enhance solubility due to sulfonamide polarity .

- Co-solvency : Ternary mixtures (e.g., water/ethanol/PEG-400) improve solubility by 40% compared to binary systems. Validate via UV spectrophotometry (λmax 320 nm) .

Q. How do heterogeneous reaction conditions (e.g., solid-supported catalysts) affect azo bond formation efficiency?

- Methodological Answer :

- Catalyst Screening : Compare Amberlyst-15 (acidic resin) vs. Pd/C (5% w/w) in toluene at 80°C. Amberlyst-15 achieves 82% conversion (TLC monitoring, Rf 0.5) with <1% byproduct formation .

- Reusability : Test catalyst stability over 5 cycles. FT-IR post-reaction confirms no leaching of sulfonic acid groups (retained S=O peaks at 1175 cm⁻¹) .

Data Contradiction Analysis

Q. Why do XRD crystallography data sometimes conflict with NMR-based structural predictions?

- Methodological Answer : Crystal packing effects (e.g., hydrogen bonding networks) can distort bond angles vs. solution-state NMR. For example, XRD may show azo bond torsion angles of 15° due to lattice forces, while NMR (in DMSO-d6) suggests free rotation . Validate via variable-temperature NMR to assess dynamic behavior.

Q. How to address discrepancies in biological activity between in vitro and in silico studies?

- Methodological Answer :

- Membrane Permeability : Use Caco-2 cell monolayers (Papp <1 × 10⁻⁶ cm/s) to evaluate poor absorption, which may explain reduced in vivo efficacy despite strong docking scores .

- Metabolic Stability : Incubate with liver microsomes (CYP3A4/2D6). Rapid degradation (t1/2 <30 min) suggests phase I metabolism at the isoxazole methyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.